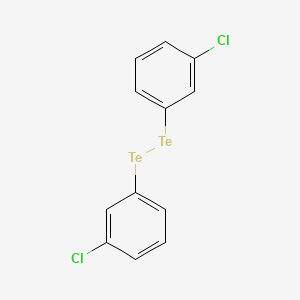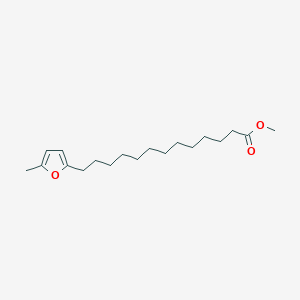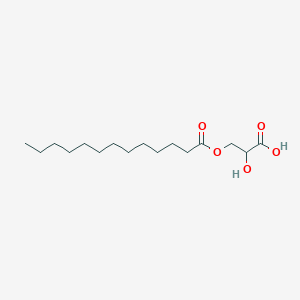
2-Hydroxy-3-(tridecanoyloxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(tridecanoyloxy)propanoic acid is a chemical compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a tridecanoyloxy group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tridecanoyloxy)propanoic acid can be achieved through esterification reactions. One common method involves the reaction of tridecanoic acid with 2,3-dihydroxypropanoic acid under acidic conditions to form the ester linkage. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(tridecanoyloxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tridecanoic acid and 2,3-dihydroxypropanoic acid.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to introduce new functional groups.
Major Products Formed
Hydrolysis: Tridecanoic acid and 2,3-dihydroxypropanoic acid.
Oxidation: Keto acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-3-(tridecanoyloxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of 2-Hydroxy-3-(tridecanoyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Hydroxy-3-(tridecanoyloxy)propanoic acid can be compared with other hydroxy acids such as:
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the long tridecanoyloxy chain, resulting in different physical and chemical properties.
3-Hydroxybutanoic acid: Another hydroxy acid with a shorter carbon chain, leading to different reactivity and applications.
2-Hydroxy-3-(dodecanoyloxy)propanoic acid: Similar structure but with a shorter dodecanoyloxy chain, affecting its solubility and biological activity.
特性
CAS番号 |
64544-35-0 |
|---|---|
分子式 |
C16H30O5 |
分子量 |
302.41 g/mol |
IUPAC名 |
2-hydroxy-3-tridecanoyloxypropanoic acid |
InChI |
InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)21-13-14(17)16(19)20/h14,17H,2-13H2,1H3,(H,19,20) |
InChIキー |
SBUXBVQVDVIAQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)OCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


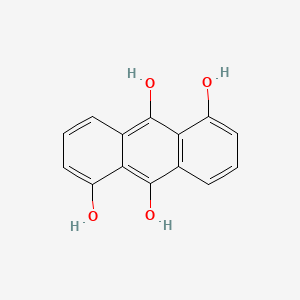
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
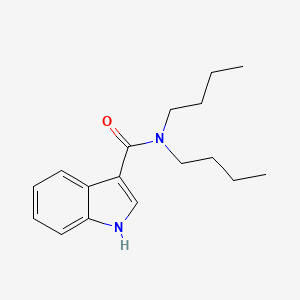
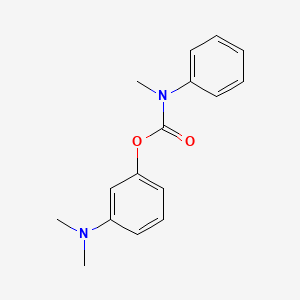
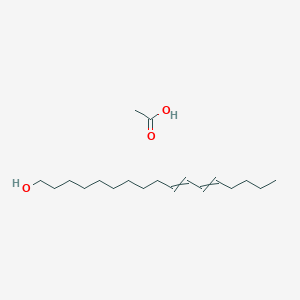
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
